

The Discovery and Profile of Cannabidiol Monomethyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Cannabidiol monomethyl ether*

Cat. No.: *B158317*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found as a minor component in the *Cannabis sativa* L. plant. As a methylated derivative of cannabidiol (CBD), CBDM has garnered interest for its potential therapeutic properties, which are thought to be similar to, yet distinct from, its well-studied precursor. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and known biological activities of CBDM, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Discovery and Physicochemical Properties

Cannabidiol monomethyl ether was first isolated and identified in 1972 by Shoyama, Kuboe, Nishioka, and Yamauchi. Their pioneering work established CBDM as a new neutral cannabinoid. Subsequent research has confirmed its presence in various cannabis chemovars, albeit in much lower concentrations than major cannabinoids like THC and CBD.

Physicochemical Data

A compilation of the key physicochemical properties of CBDM is presented in Table 1. This data is essential for its accurate identification, handling, and formulation.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₃₂ O ₂	[1]
Molecular Weight	328.5 g/mol	[1]
CAS Number	1972-05-0	[1]
Appearance	-	-
Optical Rotation [α] _{D²⁰}	-113° (c 1.0, ACN)	

Table 1: Physicochemical Properties of **Cannabidiol Monomethyl Ether**

Synthesis of Cannabidiol Monomethyl Ether

While CBDM is a natural product, its low abundance necessitates synthetic routes for detailed pharmacological investigation. The most common laboratory synthesis involves the selective methylation of cannabidiol.

Experimental Protocol: Synthesis of (-)-trans-CBDM

The following protocol is adapted from the work of Linciano et al. (2020).

Materials:

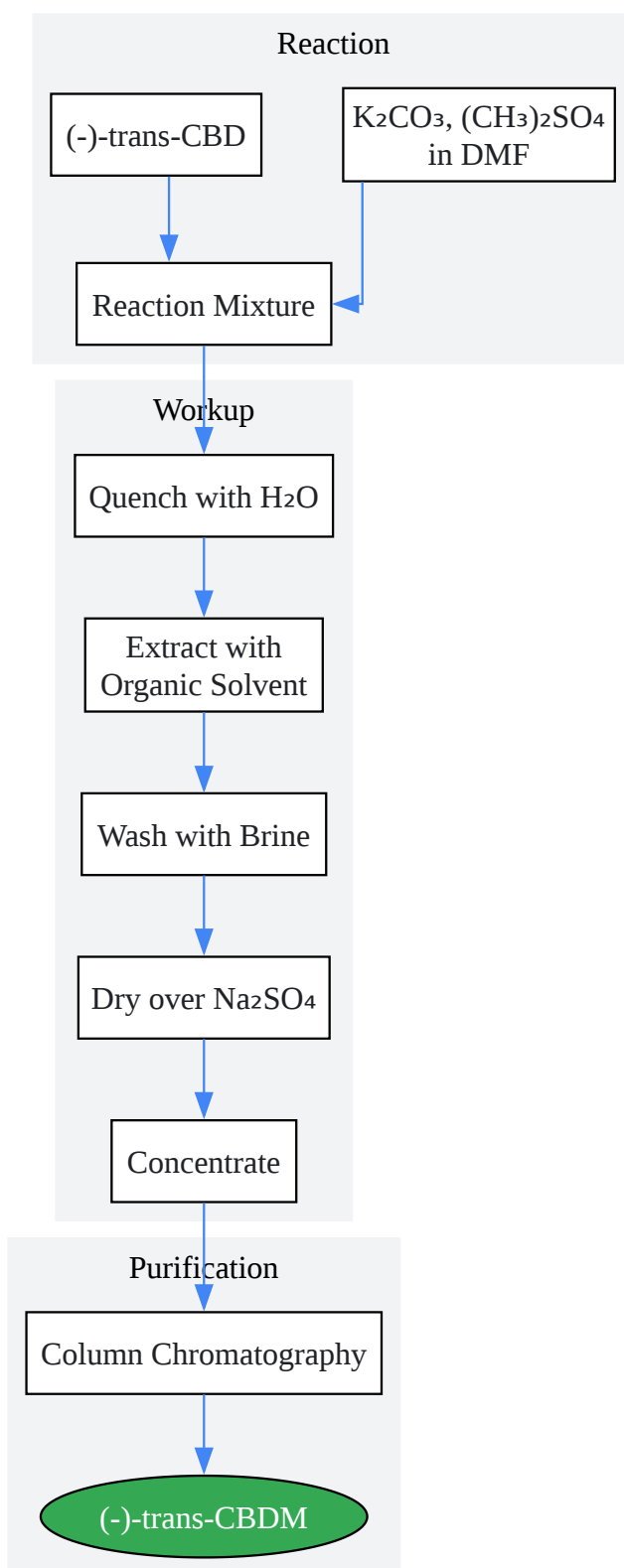
- (-)-trans-Cannabidiol (CBD)
- Potassium carbonate (K₂CO₃)
- Dimethyl sulfate ((CH₃)₂SO₄)
- N,N-Dimethylformamide (DMF), anhydrous

Procedure:

- To a solution of (-)-trans-CBD (1 equivalent) in dry DMF, add K₂CO₃ (2 equivalents).
- Add dimethyl sulfate (0.5 equivalents) to the mixture.

- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield (-)-trans-CBDM.

Synthesis and Purification Workflow



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Caption: Synthetic workflow for (-)-trans-CBDM.

Spectroscopic Characterization

The structural elucidation of CBDM relies on a combination of spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not fully available in search results			

Table 2: ¹H NMR Data for (-)-trans-CBDM (CDCl₃)

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not fully available in search results	

Table 3: ¹³C NMR Data for (-)-trans-CBDM (CDCl₃)

High-Resolution Mass Spectrometry (HRMS)

Ion	Calculated m/z	Found m/z
[M+H] ⁺	329.2475	329.2475

Table 4: HRMS Data for (-)-trans-CBDM

Pharmacological Activity

The pharmacological profile of CBDM is an emerging area of research. Preliminary studies suggest it shares some of the therapeutic potential of CBD, particularly in the areas of anti-inflammatory and anti-convulsant activities. However, quantitative data remains limited.

Anti-Neuroinflammatory Activity

Assay	Cell Line	IC ₅₀ (μM)	Reference
Inhibition of LPS-induced NO production	BV-2 microglia	37.2	

Table 5: In Vitro Anti-Neuroinflammatory Activity of CBDM

Cytochrome P450 Inhibition

Enzyme	IC ₅₀ (μM)	Reference
CYP2C19	1.88	[2]

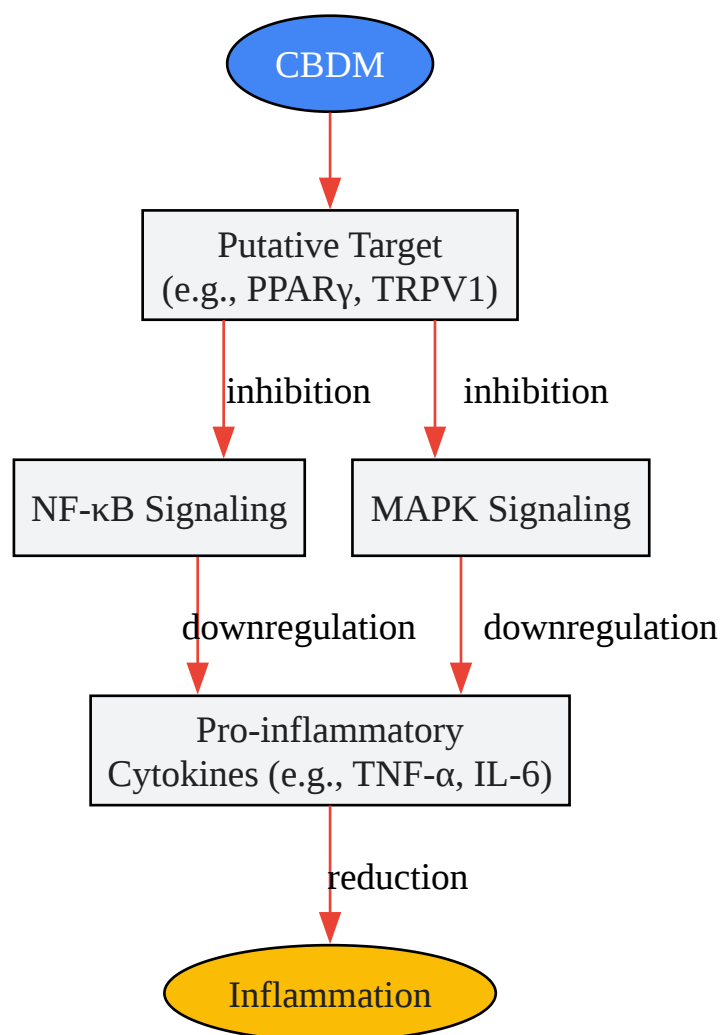
Table 6: Inhibitory Activity of CBDM on Human Cytochrome P450 Enzymes

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways underlying the pharmacological effects of CBDM are not yet fully elucidated. Based on the known activities of its parent compound, CBD, several pathways are hypothesized to be involved. Further research is required to confirm the specific interactions of CBDM with these cellular targets.

Hypothesized Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of cannabinoids are often mediated through the modulation of inflammatory signaling cascades. A potential pathway for CBDM is depicted below.



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Caption: Hypothesized anti-inflammatory signaling.

Conclusion and Future Directions

Cannabidiol monomethyl ether represents an intriguing minor phytocannabinoid with demonstrated and potential therapeutic activities. This guide has consolidated the current knowledge regarding its discovery, synthesis, and characterization, providing a foundation for future research. Key areas for further investigation include:

- **Comprehensive Pharmacological Profiling:** In-depth studies are needed to quantify the anti-epileptic, anxiolytic, and other potential therapeutic effects of CBDM in validated preclinical models.

- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways of CBDM is crucial to understanding its pharmacological profile.
- **Pharmacokinetics and Metabolism:** A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of CBDM is essential for its development as a potential therapeutic agent.
- **Development of Novel Synthetic Routes:** The exploration of more efficient and scalable synthetic methods will be vital for producing the quantities of CBDM required for extensive research and potential clinical development.

The continued exploration of minor cannabinoids like CBDM holds significant promise for the discovery of novel therapeutics with unique pharmacological profiles.

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